molecular formula C18H17FN4O B4083063 3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide

3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide

Cat. No. B4083063
M. Wt: 324.4 g/mol
InChI Key: VIKFMHLKIJUSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has shown promise in a variety of applications. In

Mechanism of Action

The mechanism of action of 3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide are still being studied. However, it has been shown to have a low toxicity profile and is well-tolerated in animal models. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide. One area of interest is its potential use in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, the synthesis method may be further optimized to increase yields and purity of the compound.

Scientific Research Applications

3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-amino-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-23(18(24)13-3-2-4-16(20)9-13)11-14-10-21-22-17(14)12-5-7-15(19)8-6-12/h2-10H,11,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKFMHLKIJUSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide
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3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide
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3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide
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3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide
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Reactant of Route 6
3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.